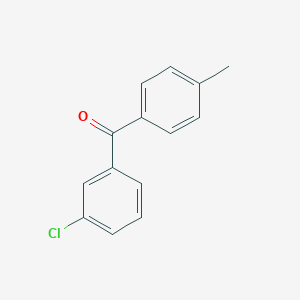

3-Chloro-4'-methylbenzophenone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBBEGJXRCIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158433 | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-60-3 | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking Polymer Potential: A Technical Guide to Substituted Benzophenones

Introduction: The Photochemical Engine

In the vast landscape of polymer chemistry, the ability to initiate and control polymerization with precision is paramount. Ultraviolet (UV) radiation offers a clean, efficient, and spatiotemporally controlled energy source to drive these transformations. However, most monomers and prepolymers do not absorb UV light directly or efficiently. This necessitates the use of a photoinitiator, a molecule that acts as a transducer, converting light energy into chemical energy in the form of reactive species. Among the most robust and versatile classes of photoinitiators are substituted benzophenones.

Benzophenone and its derivatives are archetypal Type II photoinitiators . Unlike Type I initiators that undergo direct fragmentation upon irradiation, Type II initiators operate through a bimolecular mechanism. This guide delves into the core principles of substituted benzophenone photochemistry and explores its diverse and powerful applications in modern polymer science, from industrial coatings to advanced biomedical materials.

Chapter 1: The Core Mechanism: A Tale of Two Radicals

The efficacy of benzophenone lies in its unique photochemical pathway, the Norrish Type II reaction . This process is not a fragmentation of the initiator itself but rather a hydrogen abstraction event from a suitable donor molecule (a co-initiator), which is the key to generating polymer-initiating radicals.

The Causality of the Mechanism: Upon absorption of UV light (typically in the 340-360 nm range), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This triplet state is diradical in nature, with an electron-deficient oxygen atom that is highly electrophilic. It is this triplet state that is the primary reactive species.

The excited triplet benzophenone aggressively seeks to abstract a labile hydrogen atom from a donor molecule present in the formulation. Common hydrogen donors include tertiary amines, alcohols, or even the polymer backbone itself. This abstraction event generates two distinct radicals: a benzophenone-derived ketyl radical and a radical on the co-initiator.

Expert Insight: While the ketyl radical is formed, it is generally not efficient at initiating polymerization due to steric hindrance and the delocalization of its unpaired electron, which makes it relatively stable.[1] The primary initiating species is the radical generated on the co-initiator (e.g., an alpha-aminoalkyl radical from a tertiary amine). This is a critical distinction; the choice of co-initiator directly dictates the primary initiating radical and thus influences polymerization kinetics and efficiency.

Chapter 2: Foundational Application: UV Curing of Acrylate Coatings

One of the largest industrial applications of benzophenones is in the UV curing of coatings, inks, and adhesives.[2] The rapid, on-demand conversion from a liquid formulation to a solid, cross-linked polymer film offers immense advantages in manufacturing speed and energy efficiency.

Expert Insight: Formulation Design is Key A successful UV-curable formulation is a balanced system. The oligomer (e.g., a urethane acrylate) provides the core properties of the final coating, such as flexibility and durability. The monomer (e.g., hexanediol diacrylate) acts as a reactive diluent, controlling viscosity for application while being fully incorporated into the final film.[3] The photoinitiator package—benzophenone and a co-initiator—is typically a small percentage of the formulation but is critical for the cure speed and through-cure.[2] The ratio of benzophenone to amine co-initiator is crucial; an excess of amine can lead to plasticization and yellowing, while insufficient amine will result in slow or incomplete curing.

Experimental Protocol: UV Curing of a Clear Acrylate Topcoat

This protocol describes the preparation and curing of a model UV-curable clearcoat formulation.

1. Materials & Formulation:

-

Oligomer: Aliphatic Urethane Diacrylate (e.g., Ebecryl 270)

-

Monomer: 1,6-Hexanediol Diacrylate (HDDA)

-

Photoinitiator: Benzophenone (BP)

-

Co-initiator: Triethanolamine (TEA)

-

Substrate: Glass panels or treated metal sheets

Formulation Table:

| Component | Function | Weight % (wt%) |

|---|---|---|

| Aliphatic Urethane Diacrylate | Oligomer | 55.0 |

| 1,6-Hexanediol Diacrylate (HDDA) | Reactive Diluent | 38.0 |

| Benzophenone (BP) | Photoinitiator | 4.0 |

| Triethanolamine (TEA) | Co-initiator | 3.0 |

| Total | | 100.0 |

2. Preparation Procedure:

-

In an amber glass beaker shielded from UV light, add the aliphatic urethane diacrylate oligomer.

-

While stirring with a magnetic stirrer at low speed, slowly add the HDDA monomer and mix until the solution is homogeneous.

-

Add the benzophenone powder and continue stirring until it is completely dissolved. Gentle warming (to ~40°C) may be required.

-

Add the triethanolamine co-initiator and mix for a final 15 minutes.

-

Allow the formulation to sit for at least 30 minutes to allow any entrapped air bubbles to escape.

3. Curing & Analysis Workflow:

-

Application: Apply the liquid formulation to the substrate using a wire-wound bar to achieve a consistent wet film thickness (e.g., 25 µm).

-

UV Curing: Immediately pass the coated substrate under a medium-pressure mercury UV lamp. The UV dose can be controlled by adjusting the belt speed of the conveyor. A typical dose would be 500-1000 mJ/cm².

-

Cure Verification: Assess the cure state immediately after exposure. A tack-free surface indicates good surface cure. Perform a solvent rub test (e.g., with methyl ethyl ketone) to assess through-cure and cross-link density. A high number of double rubs without film damage indicates a robust cure.

-

Characterization: The final cured film can be characterized for hardness (pencil hardness), adhesion (cross-hatch test), and gloss.

Chapter 3: Advanced Applications in Material Science

The utility of substituted benzophenones extends far beyond simple coatings. By leveraging their hydrogen-abstracting power, scientists can create advanced materials with tailored properties for high-tech applications.

Surface Modification and Photografting

Imparting new functionality to an existing polymer surface—such as making a hydrophobic material hydrophilic—is a powerful technique. Benzophenone-initiated photografting is an elegant method to achieve this.[4]

The Causality of the Process: In this two-step process, the benzophenone first acts to activate the substrate surface. A polymer substrate with abstractable hydrogens (like polyethylene or polypropylene) is coated with a benzophenone solution and irradiated. The excited benzophenone abstracts hydrogen atoms directly from the polymer backbone, creating immobilized carbon-centered radicals on the surface. In the second step, this activated surface is exposed to a solution of a functional monomer (e.g., acrylic acid), which then polymerizes from the surface, creating covalently attached polymer brushes.[5]

Experimental Protocol: Photografting of Acrylic Acid onto Polyethylene Film

This protocol details a method to render a hydrophobic polyethylene (PE) surface hydrophilic.[4]

1. Materials:

-

Low-density polyethylene (LDPE) film

-

Benzophenone (BP)

-

Acetone (or another volatile solvent)

-

Acrylic acid (AA)

-

Deionized water

2. Procedure:

-

Initiator Deposition: Prepare a 2% (w/v) solution of benzophenone in acetone. Immerse the LDPE film in this solution for 5 minutes to allow for initiator adsorption and slight swelling.

-

Drying: Remove the film and allow the acetone to evaporate completely in a fume hood, leaving a fine layer of benzophenone on the PE surface.

-

Monomer Application: Prepare a 20% (v/v) aqueous solution of acrylic acid. Place the BP-coated PE film on a flat quartz plate. Apply a thin layer of the acrylic acid solution onto the film surface.

-

Assembly: Carefully place a second quartz plate on top of the liquid layer, creating a thin "sandwich" structure. This minimizes oxygen inhibition and ensures a uniform monomer layer thickness.

-

UV Irradiation: Expose the assembly to a UV source (medium-pressure mercury lamp) for a defined period (e.g., 5-15 minutes). The UV light will penetrate the quartz plate and initiate the grafting reaction.

-

Washing: After irradiation, disassemble the setup and thoroughly wash the modified PE film with deionized water to remove any unreacted monomer and non-grafted poly(acrylic acid).

-

Verification: The success of the grafting can be confirmed by measuring the water contact angle of the surface. A significant decrease from the highly hydrophobic native PE to a much more hydrophilic surface indicates successful grafting of poly(acrylic acid).

Hydrogel Synthesis for Biomedical Applications

Hydrogels are water-swollen polymer networks with vast applications in drug delivery and tissue engineering.[5] Benzophenone chemistry can be used to form these networks, either by cross-linking polymers with pendant benzophenone groups or by using benzophenone to polymerize and cross-link monomers simultaneously.

Expert Insight: By synthesizing a copolymer containing a small percentage of a benzophenone-functionalized monomer, one can create a linear polymer that is "photocrosslinkable."[6] A solution of this polymer can be cast into a desired shape (e.g., a thin film or a micro-scaffold) and then exposed to UV light. The pendant benzophenone groups will abstract hydrogens from adjacent polymer chains, forming covalent cross-links and creating a stable, insoluble hydrogel network. This provides excellent control over the final gelation process.

Additive Manufacturing (3D Printing)

Stereolithography (SLA) and Digital Light Processing (DLP) are 3D printing technologies that rely on the photopolymerization of a liquid resin.[7] Substituted benzophenones are frequently used as photoinitiators in these resin formulations, often in combination with other initiators to tune the response to the specific wavelength of the printer's light source (e.g., 365 nm or 405 nm LEDs).[8][9]

The Causality of Resin Formulation: In SLA/DLP resins, the goal is rapid polymerization with high spatial resolution. Benzophenone's high efficiency and relatively low cost make it an attractive component.[10] However, its absorption maximum is not always perfectly aligned with modern LED light sources. Therefore, it is often used in synergistic systems. For example, it can be combined with an iodonium salt for cationic polymerization or with other dyes that absorb at longer wavelengths and transfer energy to the benzophenone, effectively broadening the useful spectral range of the resin.

Chapter 4: The Power of Substitution: Engineering Better Benzophenones

The core benzophenone structure can be chemically modified with various substituents to fine-tune its properties. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic rings can significantly alter the molecule's absorption spectrum, initiation efficiency, and physical properties.[8]

Expert Insight: Structure-Property Relationships

-

Red-Shifting Absorption: Attaching strong electron-donating groups, such as dialkylamino groups, can create an intramolecular charge-transfer (ICT) state upon excitation. This lowers the energy gap for electronic transition, shifting the absorption maximum to longer wavelengths (a red-shift).[11] This is highly desirable for curing with longer-wavelength UV or even visible light LEDs, which are safer and more energy-efficient.

-

Enhanced Molar Extinction: These same modifications often lead to a significant increase in the molar extinction coefficient (ε), meaning the molecule absorbs light more strongly at its peak wavelength. This can lead to faster cure speeds and the ability to cure thicker or more pigmented films.

-

Improved Physical Properties: By synthesizing larger, multi-functional benzophenone derivatives, issues like initiator migration can be mitigated.[12] Low molecular weight initiators can sometimes migrate out of a cured polymer, which is a major concern in food packaging and medical device applications. Polymeric or multi-functional benzophenones have lower mobility and can even be covalently bonded into the polymer network, ensuring they remain locked in place.

Quantitative Comparison of Substituted Benzophenone Photoinitiators

The following data, derived from studies on the free radical photopolymerization of trimethylolpropane trimethacrylate (TMPTMA), illustrates the impact of substitution on initiator efficiency.[13]

Table 1: Photopolymerization Efficiency of Benzophenone Derivatives

| Photoinitiator System (0.5 wt%) | Acrylate Conversion (%) after 60s | Max. Polymerization Rate (Rp,max) (s⁻¹) |

|---|---|---|

| BP / TEA | 45.3 | 1.51 |

| EMK / TEA* | 58.2 | 2.15 |

| BPD-D / TEA** | 62.5 | 2.33 |

| BPDP-D / TEA*** | 70.1 | 2.89 |

*EMK: 4,4'-bis(diethylamino)benzophenone (a commercial high-efficiency initiator) **BPD-D: Mono-ketone with two diphenylamine donors ***BPDP-D: Di-ketone with two diphenylamine donors (para-substituted)

Table 2: Thermal Properties of Substituted Benzophenones

| Photoinitiator | Decomposition Temp. (Td, °C) | Melting Point (Tm, °C) |

|---|---|---|

| BP | 115 | 49 |

| EMK | 254 | 97 |

| BPD-D | 360 | 170 |

| BPDP-D | 424 | 209 |

Data from Huang et al. demonstrates that novel benzophenone structures with multiple ketone units and strong electron-donating groups (BPDP-D) significantly outperform standard benzophenone in both final monomer conversion and the maximum rate of polymerization.[11] Furthermore, these larger, more complex structures exhibit vastly superior thermal stability, making them suitable for applications involving higher processing temperatures.

Conclusion and Future Outlook

Substituted benzophenones are a cornerstone technology in photopolymerization. Their robust and well-understood hydrogen abstraction mechanism provides a versatile platform for initiating radical polymerization across a wide array of applications. While foundational in industrial UV curing, the true power of this class of molecules is realized through chemical modification. By rationally designing derivatives with tailored absorption profiles, enhanced efficiency, and improved physical properties, researchers are pushing the boundaries of what is possible in fields like additive manufacturing, surface engineering, and biomaterials. The continued development of novel, highly efficient benzophenone-based systems for low-energy LED curing represents a key area of future research, promising more sustainable and accessible photopolymerization technologies for the next generation of advanced materials.

References

-

Schuler, A.-K.; Prucker, O.; Rühe, J. On the Generation of Polyether-Based Coatings Through Photoinduced C,H Insertion Crosslinking. Macromol. Chem. Phys.2016 , 217, 1457–1466. [Link]

-

Rendl, M.; Bönisch, A.; Mader, A.; Schuh, K.; Prucker, O.; Brandstetter, T.; Rühe, J. Simple One-Step Process for Immobilization of Biomolecules on Polymer Substrates Based on Surface-Attached Polymer Networks. Langmuir2011 , 27, 6116–6123. [Link]

-

Dilfanian, R.; Ghavami, M.; Shakoori, Z. Benzophenone-initiated grafting photopolymerization of acrylic acid on the surface of polyethylene from the monomer aqueous solution without its deaeration. Polym. Bull.2011 , 67, 1319–1330. [Link]

-

Jia, X.; et al. Synthesis and application of novel benzophenone photoinitiators. Dyes and Pigments2023 , 214, 111245. [Link]

-

Tetra-Tek. Overview of the Composition of UV Curable Coatings. Tetra-Tek Material Technology Blog. [Link]

- Wang, J.; et al. Synthesis method of 4, 4'-dihydroxy benzophenone. CN103342634A.

-

Huang, T.-L.; Chen, Y.-C. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers2021 , 13, 1801. [Link]

-

Hart, A. J.; et al. A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Appl. Mater. Interfaces2025 . [Link]

- Li, S.; et al.

-

Matussek, C.; et al. 4-acryloyloxy benzophenone (ABP). ResearchGate. [Link]

-

Nie, J.; et al. Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Photochem. Photobiol. Sci.2013 , 12, 323-329. [Link]

-

Cronin, L.; et al. 3D printing of versatile reactionware for chemical synthesis. Nat. Protoc.2016 , 11, 544–552. [Link]

-

Zhang, Y.; et al. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers2023 , 15, 4195. [Link]

-

Yang, F.; et al. A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film. Materials2025 , 18, 1313. [Link]

-

Feijen, J.; et al. Protein Immobilization Strategies for Protein Biochips. Biomacromolecules2007 , 8, 1630–1638. [Link]

-

Ishihara, K.; et al. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega2020 , 5, 9194–9201. [Link]

-

Kim, J. H.; et al. Composition of the formulations of the coatings tested (mass%). ResearchGate. [Link]

-

Huang, T.-L.; Chen, Y.-C. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. PubMed2021 . [Link]

-

Kim, H-D.; et al. Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. Journal of Coatings Technology and Research2006 , 3, 111-118. [Link]

-

Chiono, V.; et al. Vat 3D printable materials and post-3D printing procedures for the development of engineered devices for the biomedical field. Politecnico di Torino. [Link]

-

Rånby, B.; et al. Surface photografting of acrylic acid onto LDPE ®lm initiated with benzophenone. ResearchGate. [Link]

-

Lee, C. S.; et al. Protein immobilization techniques for microfluidic assays. Anal Bioanal Chem2006 , 385, 1359-1368. [Link]

- Martin, K. I. Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. US2694729A.

- Kim, C. K.; et al. Polyurethane acrylate oligomer based on UV self-curing benzophenone tetracarboxylic dianhydride. JPH0649748B2.

-

Hsieh, K. H.; et al. Photochemical surface modification of polyimide containing benzophenone unit by UV light source. MDPI. [Link]

-

Gilbert, J. C.; Martin, S. F. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]

-

Attwood, B.; et al. Process for the preparation of 4-hydroxybenzophenones. EP 0128693 A2. [Link]

-

Griesser, T.; et al. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers2014 , 6, 1456–1482. [Link]

-

NPTEL-NOC IITM. Lecture 33 : Protein immobilization for protein-protein interaction studies. YouTube. [Link]

-

Cronin, L.; et al. 3D printing of versatile reactionware for chemical synthesis. University of Glasgow. [Link]

- Zhang, J.; et al. Preparation of 4-hydroxy benzophenone. CN101298414A.

Sources

- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 2. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]

- 3. adhesion.kr [adhesion.kr]

- 4. researchgate.net [researchgate.net]

- 5. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.gla.ac.uk [chem.gla.ac.uk]

- 8. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104250422A - Photosensitive resin used in 3D printing, and its preparation method - Google Patents [patents.google.com]

- 11. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators | MDPI [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-4'-methylbenzophenone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of 3-Chloro-4'-methylbenzophenone, a valuable benzophenone derivative. The synthesis is achieved through the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride, utilizing anhydrous aluminum chloride as the Lewis acid catalyst. This guide is designed for researchers and professionals in chemical synthesis and drug development, offering a detailed narrative that explains the causality behind experimental choices, ensures self-validating system integrity, and is grounded in authoritative chemical principles. The protocol covers the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations.

Introduction and Scientific Rationale

The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[2] Unlike the related Friedel-Crafts alkylation, the acylation variant is advantageous due to the absence of carbocation rearrangements and the deactivation of the product towards further substitution, which prevents polyacylation.[3][4]

The target molecule, this compound, incorporates two key substituted phenyl rings, making it a versatile scaffold for further chemical elaboration. This protocol details its synthesis by acylating toluene with 3-chlorobenzoyl chloride. The methyl group of toluene, being an electron-donating group, activates the ring and directs the incoming acyl group primarily to the para position due to steric hindrance, leading to the desired 4'-methyl substitution.

Reaction Mechanism and Stoichiometric Considerations

The synthesis proceeds via a classical electrophilic aromatic substitution mechanism, which can be dissected into three primary stages.

-

Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[3][5]

-

Electrophilic Attack: The nucleophilic π-electron system of the toluene ring attacks the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final ketone product.[3]

A critical aspect of this reaction is the stoichiometry of the Lewis acid. The product ketone is a moderate Lewis base and forms a stable complex with AlCl₃.[1][6] This complex deactivates the catalyst. Consequently, a stoichiometric amount, or a slight excess, of AlCl₃ is required to drive the reaction to completion. The work-up procedure must include a step to hydrolyze this complex to liberate the final product.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and 3-chlorobenzoyl chloride must be conducted in a certified fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Eq. |

| Toluene | C₇H₈ | 92.14 | 10.0 mL | 0.094 | 1.0 |

| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 18.0 g | 0.103 | 1.1 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 15.0 g | 0.112 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | ~20 mL | - | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - |

| Brine (Sat. NaCl) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

125 mL addition funnel

-

Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

500 mL separatory funnel

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Recrystallization dish and filtration apparatus (Büchner funnel)

Step-by-Step Procedure

Sources

The Strategic Application of 3-Chloro-4'-methylbenzophenone in the Synthesis of Novel Pharmaceutical Intermediates

Introduction: Unlocking New Therapeutic Potential through Structural Analogs

In the landscape of pharmaceutical development, the strategic modification of existing drug scaffolds is a cornerstone of innovation. This application note delves into the synthesis and potential applications of 3-Chloro-4'-methylbenzophenone, a key intermediate poised for the creation of novel bioactive molecules. While not as extensively documented as some commodity benzophenone derivatives, its unique substitution pattern offers a gateway to synthesizing analogs of established pharmaceuticals, particularly in the realm of antihistamines. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of this intermediate and its subsequent transformation into potential drug candidates, using the synthesis of a meclizine analog as a primary example.

Core Synthesis: The Friedel-Crafts Acylation of Toluene with 3-Chlorobenzoyl Chloride

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of toluene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 3-chlorobenzoyl chloride with AlCl₃. Toluene, being an activated aromatic ring due to the electron-donating methyl group, is then attacked by this acylium ion. The methyl group is an ortho, para-director, meaning the incoming acyl group will preferentially add to the positions ortho and para to the methyl group. This results in a mixture of isomers, primarily 4-methyl-3'-chlorobenzophenone (the desired product) and 2-methyl-3'-chlorobenzophenone. The para isomer is generally favored due to reduced steric hindrance.

Diagram: Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chlorobenzoyl chloride | 175.01 | 17.5 g | 0.1 |

| Toluene | 92.14 | 27.6 g (30 mL) | 0.3 |

| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| 2M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. Cool the suspension to 0-5°C using an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 3-chlorobenzoyl chloride (17.5 g) in toluene (30 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and 2M hydrochloric acid (100 mL) with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate the desired this compound.

Application in Pharmaceutical Synthesis: A Gateway to Novel Antihistamine Analogs

This compound is a valuable precursor for synthesizing analogs of piperazine-class antihistamines such as meclizine, buclizine, and chlorcyclizine. The general synthetic strategy involves a three-step sequence:

-

Reduction of the ketone to a benzhydrol.

-

Chlorination of the benzhydrol to a benzhydryl chloride.

-

Condensation of the benzhydryl chloride with a suitable piperazine derivative.

Protocol: Synthesis of a 3-Chloro-4'-methylbenzhydryl Piperazine Analog (Meclizine Analog)

This protocol outlines the synthesis of an analog of meclizine, demonstrating the utility of this compound as a starting material.

Diagram: Synthetic Pathway to a Meclizine Analog

Caption: A three-step synthesis of a meclizine analog.

Step 1: Reduction to 3-Chloro-4'-methylbenzhydrol

-

Procedure: Dissolve this compound (0.1 mol) in methanol (200 mL) in a round-bottom flask. Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄) (0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, stir the reaction at room temperature for 2-4 hours. Quench the reaction by the slow addition of water, followed by acidification with dilute HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzhydrol.

Step 2: Chlorination to 1-Chloro-1-(3-chlorophenyl)-1-(4-methylphenyl)methane

-

Procedure: Dissolve the 3-Chloro-4'-methylbenzhydrol (0.1 mol) in anhydrous toluene (150 mL). Add thionyl chloride (SOCl₂) (0.12 mol) dropwise at room temperature. Heat the mixture to 50-60°C and stir for 2-3 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and carefully quench with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude benzhydryl chloride. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 3: Condensation with 1-(3-Methylbenzyl)piperazine

-

Procedure: To a solution of the crude benzhydryl chloride (0.1 mol) in toluene (200 mL), add 1-(3-methylbenzyl)piperazine (0.11 mol) and anhydrous sodium carbonate (0.2 mol). Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization to yield the pure meclizine analog.

Conclusion and Future Perspectives

This compound serves as a versatile and strategically important intermediate in pharmaceutical synthesis. Its preparation via Friedel-Crafts acylation, while requiring careful control of conditions to manage isomer formation, is a robust and scalable process. The subsequent transformations into benzhydryl chloride derivatives open a direct pathway to a diverse range of potential antihistamine analogs. The introduction of the 4'-methyl group, in comparison to the unsubstituted phenyl ring in traditional antihistamines, offers a subtle yet potentially significant structural modification that could influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This could lead to compounds with improved efficacy, selectivity, or a more favorable side-effect profile. Further research into the biological activity of these novel analogs is warranted to fully explore their therapeutic potential.

References

-

Friedel-Crafts Acylation: A comprehensive overview of the Friedel-Crafts reaction, including mechanisms and applications. Organic Chemistry Portal. [Link]

-

Synthesis of Antihistamines: A publication detailing the synthesis of various antihistamine drugs, providing context for the application of benzophenone intermediates. ResearchGate. [Link]

- Meclizine Synthesis: Patent literature describing a synthetic route for meclizine, which serves as a template for the analog synthesis described herein.

-

Benzophenone Derivatives in Medicinal Chemistry: A review article highlighting the importance of the benzophenone scaffold in drug discovery. PubMed. [Link]

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4'-methylbenzophenone

Abstract

This technical guide provides a comprehensive overview of a robust and scalable methodology for the industrial synthesis of 3-Chloro-4'-methylbenzophenone. This key intermediate is of significant interest to researchers, scientists, and professionals in drug development and materials science. The described protocol is centered around the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry, and has been optimized for safety, efficiency, and high purity on a large scale. This document offers in-depth insights into the reaction mechanism, detailed step-by-step protocols, purification techniques, and essential safety and quality control measures.

Introduction: Significance and Synthetic Strategy

This compound is a diarylketone derivative that serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and photoinitiators. The strategic placement of the chloro and methyl functional groups on the two phenyl rings offers versatile handles for further chemical modifications.

For the large-scale industrial production of this compound, the Friedel-Crafts acylation is the most economically viable and efficient synthetic route.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]

The primary challenge in synthesizing asymmetrically substituted benzophenones lies in controlling the regioselectivity. A direct acylation of toluene with 3-chlorobenzoyl chloride would lead to a mixture of ortho, meta, and para isomers due to the directing effect of the methyl group on the toluene ring. To circumvent this, the optimal strategy involves the acylation of a less reactive aromatic substrate with a substituted acylating agent. Therefore, this guide will detail the synthesis of this compound via the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride, a method that ensures the desired regiochemistry.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 3-chlorobenzoyl chloride. This interaction polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[4]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.[3]

It is crucial to note that the acylation of toluene will predominantly yield the para substituted product (4'-methyl) due to the ortho, para-directing nature of the methyl group and the steric hindrance at the ortho position.

Caption: Mechanism of Friedel-Crafts Acylation.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-kilogram scale synthesis of this compound. All operations should be conducted in a well-ventilated chemical manufacturing facility with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Grade | Supplier |

| 3-Chlorobenzoyl chloride | 175.01 | Industrial | Major Chemical Supplier |

| Toluene | 92.14 | Anhydrous | Major Chemical Supplier |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | Industrial | Major Chemical Supplier |

| Dichloromethane (DCM) | 84.93 | Technical | Major Chemical Supplier |

| Hydrochloric Acid (HCl) | 36.46 | 37% Aqueous Solution | Major Chemical Supplier |

| Sodium Hydroxide (NaOH) | 40.00 | Pellets | Major Chemical Supplier |

| Isopropanol | 60.10 | Technical | Major Chemical Supplier |

| Celite® | N/A | Filtration Aid | Major Chemical Supplier |

Equipment

-

Glass-lined reactor (appropriate volume for the scale of the reaction) with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

-

Addition funnel.

-

Scrubber system for HCl gas.

-

Nutsche filter or centrifuge for product isolation.

-

Vacuum oven for drying.

-

Appropriate storage containers for raw materials, intermediates, and final product.

Step-by-Step Synthesis Procedure

Caption: Industrial Synthesis Workflow.

-

Reactor Setup and Inert Atmosphere:

-

Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere.

-

Charge the reactor with toluene (1.5-2.0 molar equivalents) and dichloromethane (DCM) as the solvent. The use of a solvent helps to control the viscosity and temperature of the reaction mixture.

-

-

Formation of the Reaction Slurry:

-

Cool the reactor contents to 0-5 °C with constant stirring.

-

Slowly and cautiously add anhydrous aluminum chloride (1.1-1.2 molar equivalents) to the reactor. This addition is highly exothermic and will generate some HCl gas, which should be directed to a scrubber. The AlCl₃ will not fully dissolve, forming a slurry.

-

-

Acylation Reaction:

-

Once the temperature has stabilized at 0-5 °C, begin the dropwise addition of 3-chlorobenzoyl chloride (1.0 molar equivalent) via an addition funnel. Maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by a suitable analytical method such as HPLC or GC.

-

-

Reaction Quench and Work-up:

-

Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid.

-

Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and will release a significant amount of HCl gas.

-

After the quench is complete, allow the mixture to separate into two layers.

-

Separate the lower aqueous layer and discard it according to local regulations.

-

Wash the organic layer sequentially with 2M HCl, water, 1M NaOH solution, and finally with brine.

-

-

Product Isolation and Purification:

-

Transfer the organic layer to a distillation apparatus and remove the dichloromethane and excess toluene under reduced pressure.

-

The resulting crude oil or solid is then recrystallized from a suitable solvent, such as isopropanol, to yield the pure this compound as a crystalline solid.[5]

-

Filter the purified product using a Nutsche filter and wash the filter cake with a small amount of cold isopropanol.

-

Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications, a series of analytical tests should be performed.[6]

| Analytical Technique | Parameter | Specification |

| HPLC | Purity | ≥ 99.0% |

| GC-MS | Residual Solvents | Toluene, DCM, Isopropanol within acceptable limits |

| Melting Point | Melting Range | To be determined and specified |

| FT-IR | Functional Groups | Conforms to reference spectrum (C=O, C-Cl stretches) |

| ¹H NMR & ¹³C NMR | Structure Confirmation | Conforms to the expected chemical shifts and integration |

Safety and Environmental Considerations

The large-scale synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Hazardous Reagents:

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere.

-

3-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts with moisture to produce HCl.

-

Toluene and Dichloromethane: Flammable and volatile organic solvents. Use in a well-ventilated area away from ignition sources.

-

Hydrochloric Acid and Sodium Hydroxide: Corrosive.

-

-

Personal Protective Equipment (PPE):

-

Full-face respirator with appropriate cartridges.

-

Chemical-resistant gloves, apron, and boots.

-

Safety goggles and face shield.

-

-

Waste Management:

-

Aqueous waste containing aluminum salts and acids/bases should be neutralized and treated before disposal.

-

Organic solvent waste should be collected and sent for incineration or recovery.

-

Follow all local, state, and federal regulations for chemical waste disposal.

-

Conclusion

The Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride provides an efficient and regioselective route for the large-scale industrial synthesis of this compound. By adhering to the detailed protocols for synthesis, purification, and safety outlined in this guide, researchers and manufacturers can produce this valuable chemical intermediate with high yield and purity. Careful control of reaction parameters and rigorous analytical characterization are paramount to ensuring a successful and reproducible manufacturing process.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (URL: Not available)

-

A New Eco-Friendly Process for the Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 8(IV), April 2020. (URL: [Link])

- Process for the preparation of 4-hydroxybenzophenones - European Patent Office - EP 0128693 A2. (URL: Not available)

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google P

-

Industrial Friedel–Crafts Chemistry | Request PDF - ResearchGate. (URL: [Link])

- CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride - Google P

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: [Link])

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. (URL: [Link])

- CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google P

-

Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. (URL: [Link])

-

Preparation method of 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap. (URL: [Link])

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (URL: [Link])

-

CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL - Chesapeake Bay Program. (URL: [Link])

-

Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 6. chesapeakebay.net [chesapeakebay.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Product Yield in Friedel-Crafts Acylation

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in this cornerstone carbon-carbon bond-forming reaction. The following question-and-answer section provides a systematic approach to troubleshooting, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction has a very low yield or failed completely. What are the most common causes and where should I begin troubleshooting?

Low yields in Friedel-Crafts acylation can typically be traced back to a few critical factors. The most common culprits are issues with the catalyst, the substrate's reactivity, or the reaction conditions. A logical troubleshooting workflow is essential for efficiently identifying the root cause.

Here is a systematic approach to diagnose the problem:

-

Verify Catalyst Activity: The Lewis acid catalyst is the heart of the reaction and is highly sensitive to deactivation.

-

Assess Substrate Reactivity: The electronic nature of your aromatic substrate is a primary determinant of reaction success.

-

Evaluate Reaction Conditions: Strict anhydrous conditions are non-negotiable, and temperature control is crucial.

-

Confirm Reagent Purity and Stoichiometry: Impurities can halt the reaction, and incorrect reagent ratios are a frequent source of failure.

The following diagram outlines a decision-making workflow for initial troubleshooting:

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Q2: How can I be sure my Lewis acid catalyst (e.g., AlCl₃) is active? It's the most common suspect.

Catalyst inactivity is indeed the leading cause of failure. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react readily with atmospheric moisture. This reaction hydrolyzes the catalyst, rendering it inactive for the acylation reaction.

Causality: The Lewis acid's role is to coordinate with the acyl halide, generating a highly electrophilic acylium ion.[1] If the Lewis acid is deactivated by water, it cannot activate the acylating agent, and the reaction will not proceed.[2]

Troubleshooting Steps:

-

Use Fresh or Properly Stored Catalyst: Always use AlCl₃ from a freshly opened bottle. If the bottle has been opened previously, the catalyst on the surface may be partially hydrolyzed. Discard any discolored (yellow or grey) powder and use the clean, white powder from the interior.

-

Handle in an Inert Atmosphere: Weigh and transfer the Lewis acid in a glove box or glove bag under a nitrogen or argon atmosphere to minimize exposure to moisture.

-

Visual Inspection During Reaction: The addition of active AlCl₃ to the reaction mixture often produces a distinct color change (e.g., orange or deep red) and may be accompanied by the evolution of HCl gas.[3] Lack of these visual cues can indicate an inactive catalyst.

The diagram below illustrates the competitive reactions that determine catalyst fate:

Caption: Competing pathways for the Lewis acid catalyst.

Q3: My aromatic ring has a substituent. Could this be inhibiting the reaction?

Absolutely. Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS), and its success is highly dependent on the electron density of the aromatic ring.

-

Deactivated Rings: Aromatic rings substituted with strongly electron-withdrawing groups (EWGs) are deactivated towards EAS and often fail to react under standard Friedel-Crafts conditions.[2][4] The acyl group itself is deactivating, which conveniently prevents polyacylation.[4][5]

-

Problematic Substituents: Substituents like nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), and carbonyl groups (ketones, esters) will significantly reduce the yield or prevent the reaction entirely.[6][7]

-

Amine and Hydroxyl Groups: Aromatic rings with -NH₂ or -OH groups also present a challenge. These groups contain lone pairs that will readily coordinate with the Lewis acid catalyst, deactivating it. This complexation also deactivates the ring to a greater extent than a nitro group.

| Substituent Type | Examples | Effect on Friedel-Crafts Acylation |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃ | Reaction fails. The ring is too electron-poor.[6][8] |

| Moderately Deactivating | -C≡N, -SO₃H, -CO₂H, -CO₂R, -CHO | Reaction is very slow or fails. |

| Lewis Basic Groups | -NH₂, -NHR, -NR₂, -OH | Reaction fails. Catalyst is sequestered by the substituent. |

| Halogens (Weakly Deactivating) | -F, -Cl, -Br, -I | Reaction proceeds but may be slower than with benzene. |

| Activating Groups | -R, -OR, -Ph | Reaction proceeds well. |

Q4: I used more than a catalytic amount of AlCl₃, but the yield is still low. Why is a stoichiometric amount often required?

This is a critical and often misunderstood aspect of the reaction. Unlike many catalytic processes, Friedel-Crafts acylation typically requires at least one full equivalent of the Lewis acid catalyst, and often a slight excess (e.g., 1.1 equivalents).[9][10]

Causality: The ketone product formed during the reaction is a Lewis base. It will coordinate strongly with the Lewis acid catalyst (AlCl₃).[5][6] This forms a stable complex that effectively removes the catalyst from the reaction cycle. If a catalytic amount is used, the reaction will stop once all the catalyst is complexed by the initial product formed.

Solution:

-

Always use at least a stoichiometric amount of the Lewis acid relative to the acylating agent.

-

An excess of 10-20 mol% is often recommended to account for any minor deactivation by trace moisture and to drive the reaction to completion.[9]

The aqueous workup at the end of the reaction is necessary to hydrolyze this complex and liberate the final ketone product.[9]

Q5: I suspect my reaction conditions are not optimal. What are the best practices for setup and temperature control?

Meticulous control of the reaction environment is paramount for success.

Best Practices for Anhydrous Conditions:

-

Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or argon, or in a desiccator, immediately before use.

-

Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene for very deactivated substrates.

-

Reagents: Ensure the aromatic substrate and acylating agent are anhydrous. Liquid reagents can be distilled from an appropriate drying agent.

-

Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (N₂ or Ar) using a bubbler or balloon.

Temperature Control:

-

The reaction is often highly exothermic, especially during the addition of the Lewis acid.[3]

-

Initial cooling in an ice bath (0°C) is crucial to control the reaction rate and prevent side reactions.[3]

-

After the initial exotherm subsides, the reaction may need to be warmed to room temperature or even heated under reflux to proceed to completion.[3][11] The optimal temperature is substrate-dependent and may require empirical optimization. A typical procedure involves adding the catalyst at 0°C, stirring for a short period, and then allowing the reaction to warm to room temperature.[3]

Experimental Protocols

Protocol 1: Standard Procedure for a Benchtop Friedel-Crafts Acylation

This protocol outlines a standard setup for performing a Friedel-Crafts acylation under anhydrous conditions.

Materials:

-

Oven-dried, three-neck round-bottom flask with magnetic stir bar.

-

Oven-dried dropping funnel and condenser.

-

Nitrogen or Argon gas inlet and bubbler outlet.

-

Anhydrous solvent (e.g., Dichloromethane).

-

Aromatic Substrate (1.0 eq).

-

Acyl Chloride (1.05 eq).

-

Aluminum Chloride (AlCl₃, 1.1 eq).

-

Ice-water bath.

Procedure:

-

Assemble the dry glassware under a positive pressure of inert gas.

-

To the flask, add the aromatic substrate and anhydrous solvent via syringe.

-

Add the acyl chloride to the dropping funnel.

-

Cool the reaction flask to 0°C using an ice-water bath.

-

While stirring vigorously, add the AlCl₃ to the flask in portions. Caution: This is often exothermic and may result in HCl gas evolution.

-

Once the catalyst addition is complete, add the acyl chloride dropwise from the dropping funnel over 15-30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating may be required.

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Proceed with standard aqueous workup and purification (e.g., extraction and chromatography).

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

NileRed. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. studymind.co.uk [studymind.co.uk]

addressing moisture sensitivity in the synthesis of 3-Chloro-4'-methylbenzophenone

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Moisture Sensitivity in Friedel-Crafts Acylation

As a Senior Application Scientist, I've frequently observed that the successful synthesis of diaryl ketones like 3-Chloro-4'-methylbenzophenone hinges on meticulous control of reaction parameters. The most common point of failure is not the complexity of the reaction itself, but the unforgiving nature of its key components towards moisture. This guide is designed to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and perfect this synthesis.

The synthesis of this compound is a classic example of a Friedel-Crafts acylation .[1] This reaction involves the electrophilic aromatic substitution of toluene with 3-chlorobenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3] While robust, the reaction's success is critically dependent on maintaining anhydrous (water-free) conditions.

The Core Problem: Why Moisture Derails the Synthesis

Moisture sensitivity in this reaction is a two-pronged issue, affecting both the catalyst and the acylating agent. Understanding these two failure points is the first step toward prevention and troubleshooting.

-

Catalyst Deactivation: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid because the aluminum atom is electron-deficient. It is also extremely hygroscopic, meaning it has a strong affinity for water.[4][5][6] When exposed to moisture, AlCl₃ reacts vigorously with water to form hydrated aluminum chloride species, [Al(H₂O)₆]Cl₃, and ultimately aluminum hydroxide.[4][6][7] This reaction deactivates the catalyst, rendering it incapable of activating the 3-chlorobenzoyl chloride, thereby halting the Friedel-Crafts reaction.

-

Acyl Chloride Hydrolysis: The second point of failure is the 3-chlorobenzoyl chloride itself. Acyl chlorides are highly reactive and readily undergo nucleophilic attack by water.[8][9] This hydrolysis reaction is irreversible and converts the reactive acyl chloride into the unreactive 3-chlorobenzoic acid.[10][11] This not only consumes the starting material but also introduces a byproduct that can complicate the purification process.

The following diagram illustrates the intended reaction pathway versus the detrimental side reactions caused by the presence of water.

Caption: Intended reaction vs. moisture interference.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction has stalled. There is little to no product formation, and starting materials remain even after extended reaction time. What is the primary suspect?

A: The most probable cause is a deactivated catalyst. The Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ because the catalyst complexes with the ketone product.[1][12] If even a small fraction of the catalyst is deactivated by moisture at the start, the reaction may not proceed to completion.

-

Causality: Traces of water in your solvent, on the glassware, or in the reagents themselves will preferentially react with the AlCl₃.[13] This deactivation is rapid and exothermic.

-

Troubleshooting Steps:

-

Catalyst Integrity: Use a fresh bottle of high-purity, anhydrous aluminum chloride. Old bottles that have been opened multiple times are often contaminated with atmospheric moisture. A good visual indicator of fresh AlCl₃ is a fine, pale-yellow, free-flowing powder. Clumped or discolored material is suspect.[14]

-

Glassware Preparation: All glassware must be rigorously dried. The standard procedure is to oven-dry at 150°C for at least 4 hours and allow it to cool in a desiccator or assemble the apparatus hot under a stream of dry nitrogen or argon.

-

Solvent Purity: Ensure your solvent (e.g., toluene) is anhydrous. Use a commercially available anhydrous solvent or dry it using standard laboratory procedures, such as distillation from sodium/benzophenone.

-

Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (N₂ or Ar). This prevents atmospheric moisture from being introduced during the reaction. A simple balloon of nitrogen is often insufficient for a reaction this sensitive; a positive pressure system with an oil bubbler outlet is recommended.

-

Q: My final yield is low, and I've identified 3-chlorobenzoic acid as a significant byproduct during workup. What went wrong?

A: The presence of 3-chlorobenzoic acid is a clear indicator of the hydrolysis of your starting material, 3-chlorobenzoyl chloride.[8][10]

-

Causality: This occurs when the acyl chloride comes into contact with water either before or during the reaction. The carbon atom in the C-Cl bond of an acyl chloride is highly electrophilic, making it very susceptible to nucleophilic attack by water.[8]

-

Troubleshooting Steps:

-

Reagent Quality: Check the quality of your 3-chlorobenzoyl chloride. If it has been stored improperly or is old, it may have already partially hydrolyzed. If you suspect this, purify it by distillation before use.

-

Reaction Setup: This issue again highlights the need for strictly anhydrous conditions. Any moisture present before the AlCl₃ has fully complexed with the acyl chloride can lead to hydrolysis.

-

Order of Addition: A common procedural refinement is to add the AlCl₃ to the anhydrous solvent, followed by the toluene, and then add the 3-chlorobenzoyl chloride dropwise at a controlled temperature (e.g., 0-5 °C). This allows the catalyst to be present to activate the acyl chloride as it is introduced, minimizing its contact time with any potential trace moisture.

-

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the aluminum chloride? A: It is the single most critical factor. Anhydrous AlCl₃ is essential. Using the hydrated form or old, partially hydrolyzed anhydrous AlCl₃ will result in reaction failure. Always purchase "anhydrous" grade and handle it in a dry environment (e.g., a glove box or under a positive flow of inert gas).[14][7]

Q2: What is the optimal temperature for this reaction? A: The reaction is typically started at a low temperature (0–5 °C) during the addition of the acyl chloride to control the initial exothermic reaction. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated (e.g., 50-60 °C) to drive it to completion.[15] You should monitor the reaction progress by TLC or GC to determine the optimal time and temperature.

Q3: Can I use a drying tube instead of a full inert atmosphere setup? A: While a drying tube (filled with CaCl₂ or Drierite) is better than an open system, it is often insufficient for preventing moisture ingress over the several hours this reaction can take. It does not protect against the air already in the flask and minor leaks in the system. For reproducible, high-yielding results, a positive pressure of an inert gas like nitrogen or argon is strongly recommended.

Caption: Key components of an anhydrous reaction setup.

Quantitative Data Summary

The stoichiometry of the Lewis acid is a critical parameter. Below is a summary of expected outcomes based on reaction conditions.

| Condition | Molar Eq. of Anhydrous AlCl₃ | Expected Yield | Probable Byproducts |

| Ideal: Rigorously dry, inert atmosphere | ≥ 1.1 | > 90% | Minimal |

| Sub-optimal: Minor moisture exposure | ≥ 1.1 | 40-70% | 3-Chlorobenzoic acid, unreacted starting materials |

| Poor: Significant moisture contamination | ≥ 1.1 | < 20% | Primarily 3-Chlorobenzoic acid and unreacted toluene |

| Ideal: Insufficient Catalyst | < 1.0 | Low & Variable | Significant unreacted starting materials |

Detailed Experimental Protocol

This protocol assumes adherence to all standard laboratory safety procedures, including the use of personal protective equipment (PPE). The reaction should be performed in a well-ventilated fume hood.

Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

3-Chlorobenzoyl chloride

-

Dichloromethane (DCM, for extraction)

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal all openings and flame-dry the entire apparatus under vacuum. Allow it to cool to room temperature under a positive pressure of dry nitrogen. Maintain the inert atmosphere throughout the reaction.

-

Reagent Charging: In the reaction flask, add anhydrous toluene (2.5 mL per mmol of acyl chloride). Cool the flask to 0 °C using an ice-water bath.

-

Catalyst Addition: Under a positive flow of nitrogen, carefully and quickly add anhydrous aluminum chloride (1.1 equivalents) to the stirred toluene. A slurry will form.

-

Substrate Addition: Add 3-chlorobenzoyl chloride (1.0 equivalent) to the dropping funnel. Add it dropwise to the reaction slurry over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Work-up (Quenching): Once the reaction is complete, cool the flask back down to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice piece by piece. This is a highly exothermic process that will evolve HCl gas. Once the vigorous reaction has subsided, add 2M HCl solution until the aqueous layer is clear.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash removes any unreacted acyl chloride and 3-chlorobenzoic acid byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.

By understanding the chemical principles behind moisture sensitivity and implementing these rigorous experimental techniques, you can overcome the most common hurdles in the synthesis of this compound and achieve consistent, high-yielding results.

References

-

Organic Syntheses. Benzophenone. Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71365, this compound. [Link]

-

Sathee, J. Friedel Crafts Reaction. IIT Kanpur. [Link]

-

Ashenhurst, J. Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

- Google Patents.

-

LibreTexts Chemistry. Friedel-Crafts Reaction. [Link]

-

The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Ereztech. Aluminum chloride | Aluminum trichloride | AlCl3. [Link]

-

LibreTexts Chemistry. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Aluminium chloride. [Link]

-

Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

LibreTexts Chemistry. Reactions of Acyl Chlorides with Water. [Link]

-

BYJU'S. What Is Aluminium Chloride (AlCl3)?. [Link]

-

Clark, J. Reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]

-

Clark, J. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]

-

E-Content Home. The Science Behind Aluminum Chloride: A Deep Dive into its Properties and Reactions. [Link]

-

Allen Institute for AI. Aluminium Chloride- Properties, Structure and Applications. [Link]

-

YouTube. Acyl Chlorides - formation and hydrolysis mechanism. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 3. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 4. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 5. Aluminium Chloride- Properties, Structure and Applications [allen.in]

- 6. byjus.com [byjus.com]

- 7. nbinno.com [nbinno.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Aluminum chloride | Aluminum trichloride | AlCl3 – Ereztech [ereztech.com]

- 15. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Analysis of 3-Chloro-4'-methylbenzophenone for Photopolymerization Applications

For researchers, scientists, and professionals in drug development, the selection of an appropriate photoinitiator is a critical decision that profoundly influences the efficiency, kinetics, and final properties of photopolymerized materials. This guide provides an in-depth comparison of 3-Chloro-4'-methylbenzophenone, a Type II photoinitiator, with other commonly employed photoinitiators. By examining its mechanism of action, and providing supporting experimental frameworks, this document serves as a technical resource for making informed decisions in your research and development endeavors.

Understanding Photoinitiators: A Tale of Two Types

Photopolymerization is driven by photoinitiators, compounds that absorb light energy and convert it into chemical energy in the form of reactive species, which in turn initiate polymerization.[1] These initiators are broadly classified into two categories based on their mechanism of generating these reactive species.[1]

-

Type I Photoinitiators: These undergo unimolecular cleavage upon exposure to UV light, breaking down into two free radicals. This process is typically efficient and rapid.

-

Type II Photoinitiators: These initiators, to which the benzophenone family belongs, undergo a bimolecular reaction. Upon light absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from a co-initiator or synergist (often an amine or thiol) to generate the initiating free radicals.

The Profile of this compound: A Type II Photoinitiator

This compound is a substituted benzophenone, placing it firmly in the category of Type II photoinitiators. Its chemical structure, featuring a chlorine atom on one phenyl ring and a methyl group on the other, influences its photochemical properties.

The initiation process for this compound, like other benzophenones, is a multi-step process that relies on the presence of a hydrogen donor.

Mechanism of Action: A Closer Look at Type II Initiation

The photochemistry of this compound follows the Norrish Type II reaction pathway. The key steps are:

-

Photoexcitation: Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state benzophenone then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to form a ketyl radical and an aminoalkyl radical.

-

Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.

Caption: General mechanism of Type II photoinitiation.

Comparative Efficiency: Benchmarking Against Alternatives